molecular formula C17H18O3 B15124937 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene

Cat. No.: B15124937
M. Wt: 270.32 g/mol
InChI Key: GQMFGWWADOSNMX-UHFFFAOYSA-N
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Description

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 7-methoxy-2H-chromene-3-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Uniqueness

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene is unique due to its specific substitution pattern and the presence of both methoxy groups.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C17H18O3/c1-18-15-6-3-12(4-7-15)14-9-13-5-8-16(19-2)10-17(13)20-11-14/h3-8,10,14H,9,11H2,1-2H3

InChI Key

GQMFGWWADOSNMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2

Origin of Product

United States

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